molecular formula C11H14N2O3S B048441 Bentazon methyl CAS No. 61592-45-8

Bentazon methyl

Cat. No. B048441
CAS RN: 61592-45-8
M. Wt: 254.31 g/mol
InChI Key: XFTQFXBQDVWOCY-UHFFFAOYSA-N
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Description

AMG925 is a dual inhibitor of Fms-like tyrosine kinase 3 and cyclin-dependent kinase 4. It has shown potential in overcoming resistance to Fms-like tyrosine kinase 3 inhibitors in the treatment of acute myeloid leukemia. This compound is currently in the late stages of preclinical development and has demonstrated significant antitumor activity in various models of acute myeloid leukemia .

Mechanism of Action

AMG925 exerts its effects by inhibiting the activity of Fms-like tyrosine kinase 3 and cyclin-dependent kinase 4. Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Cyclin-dependent kinase 4 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis .

The inhibition of Fms-like tyrosine kinase 3 by AMG925 leads to the suppression of downstream signaling pathways, including the signal transducer and activator of transcription 5 and the phosphatidylinositol-3-kinase/AKT pathways. The inhibition of cyclin-dependent kinase 4 results in the dephosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase .

Safety and Hazards

Bentazon is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging the unborn child . It is very toxic to aquatic life and has long-lasting effects .

Future Directions

Evaluating and identifying herbicide-tolerant genotypes is a critical step in plant breeding programs . The herbicide bentazone is used extensively worldwide, and it is frequently detected in groundwater sources used for drinking water production . This untapped potential could be an inexpensive and sustainable alternative for the removal of trace organic contaminants .

Biochemical Analysis

Biochemical Properties

Bentazon Methyl interacts with various enzymes and proteins. It inhibits the electron transfer in photosystem II (PSII), a key process in the photosynthesis of plants . The herbicide binds to the D1 protein of the PSII reaction center, blocking electron transfer to plastoquinone . This interaction disrupts the conversion of absorbed light energy into electrochemical energy, leading to the production of reactive oxygen species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces oxidative stress, damaging the proteins and membranes of photosynthetic cells and leading to cell death . This compound also influences cell function by disrupting photosynthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As a PSII inhibitor, this compound binds to the D1 protein, blocking electron transfer and disrupting photosynthesis . This leads to the production of reactive oxygen species, which can cause further cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Hydrolysis and photolysis of this compound have been examined under various conditions . The herbicide was shown to be stable in incurred samples of liver after 316 days and kidney after 305 days in frozen storage . This indicates that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The 2012 Meeting established an acceptable daily intake (ADI) for this compound of 0–0.09 mg/kg body weight . High doses of this compound could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 gene CYP81A6 . The major metabolites formed are the glycosyl conjugates of 6-hydroxybentazon and 8-hydroxybentazon .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most herbicides, including this compound, move across plant membranes via nonfacilitated diffusion . The herbicide’s lipophilicity and acidity, along with the plant cell membranes and the electrochemical potential in the plant cell, control its absorption and accumulation .

Subcellular Localization

This compound is localized in the endoplasmic reticulum . This subcellular localization affects its activity and function. The endoplasmic reticulum is involved in the synthesis and metabolism of lipids and proteins, which could be influenced by the presence of this compound .

Preparation Methods

The synthesis of AMG925 involves an eight-step process, which includes several key reactions such as nucleophilic aromatic substitution, iodination, regioselective deprotonation, transmetallation, Negishi coupling, and Buchwald reaction. The final product is obtained through a series of crystallizations and purifications to ensure high purity .

    Nucleophilic Aromatic Substitution: This step involves the reaction of a pyrimidine aniline with a fluoropyridine in the presence of potassium bicarbonate and n-butyl alcohol at 110°C.

    Iodination: The intermediate product is iodinated using N-iodosuccinimide in 2-methyltetrahydrofuran at 30°C.

    Regioselective Deprotonation and Transmetallation: The iodinated product undergoes regioselective deprotonation with n-butylmagnesium lithium in tetrahydrofuran at -10°C, followed by transmetallation with zinc bromide at -2°C.

    Negishi Coupling: The resulting zinc reagent is coupled with the iodinated intermediate using palladium tetrakis(triphenylphosphine) in tetrahydrofuran at 65°C.

    Cyclization: The biaryl product undergoes an intramolecular nucleophilic aromatic substitution reaction in the presence of potassium tert-butoxide in N-methyl-2-pyrrolidone at 30-75°C.

    Buchwald Reaction: The cyclized product is coupled with a chloropyridine using palladium acetate and BrettPhos ligand in isopropyl alcohol at 60°C.

    Boc Deprotection: The protected amine is deprotected using hydrochloric acid in isopropyl alcohol at 80°C.

    Amide Formation and Salt Formation: The final product is obtained through amide formation using N,N’-diisopropylcarbodiimide and Oxyma in N-methyl-2-pyrrolidone at 60°C, followed by salt formation with acetic acid and hydrochloric acid.

Chemical Reactions Analysis

AMG925 undergoes various types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Cyclization: This reaction involves the formation of a ring structure.

The major products formed from these reactions include various intermediates that are further purified and crystallized to obtain the final product .

Comparison with Similar Compounds

AMG925 is unique in its dual inhibition of Fms-like tyrosine kinase 3 and cyclin-dependent kinase 4, which sets it apart from other inhibitors that target only one of these kinases. Similar compounds include:

AMG925 has shown the potential to overcome resistance to Fms-like tyrosine kinase 3 inhibitors, making it a promising candidate for the treatment of acute myeloid leukemia .

properties

IUPAC Name

1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQFXBQDVWOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346332
Record name N-Methylbentazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61592-45-8
Record name N-Methylbentazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61592-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bentazon methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylbentazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTAZON METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N-Methylbentazon metabolized in the environment?

A: Research indicates that N-Methylbentazon, alongside other bentazon derivatives like 8-hydroxybentazon and 8-methoxybentazon, undergoes microbial transformation in the soil. [] This microbial activity, essential for bentazon mineralization, requires oxygen and can be influenced by the presence of additional carbon sources. [] For instance, powdered alfalfa residues were found to impede bentazon mineralization. []

Q2: How does the adsorption of N-Methylbentazon compare to bentazon and its other metabolites?

A: Studies employing various adsorbents, including reversed-phase C18, revealed that N-Methylbentazon exhibits 100% retention on the C18 phase regardless of pH. [] This contrasts with other bentazon metabolites, which showed retention below 40%. [] This suggests that N-Methylbentazon may have a higher affinity for hydrophobic environments compared to other metabolites.

Q3: Are there analytical methods specifically designed to detect N-Methylbentazon?

A: While not specifically mentioned for N-Methylbentazon, an Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of bentazon and its derivatives. [] This method, validated using gas chromatography, demonstrated high sensitivity, detecting N-methylated bentazon at concentrations as low as 0.01 to 0.1 pM. [] This suggests the potential for adapting similar ELISA techniques for the specific detection and quantification of N-Methylbentazon.

Q4: What is the role of 8-hydroxybentazon in the environmental fate of bentazon?

A: 8-hydroxybentazon appears to be a key metabolite in the formation of bound residues from bentazon in the soil. [] Studies show that the fungus Phanerochaete chrysosporium and the enzyme laccase can convert 8-hydroxybentazon into a dimeric derivative. [] This dimer, along with monomeric 8-hydroxybentazon, contributes significantly to the formation of bound bentazon residues, influencing its long-term persistence in the environment. []

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